6-Fluorospiro[3.3]heptan-2-amine
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Overview
Description
6-Fluorospiro[33]heptan-2-amine is a chemical compound with the molecular formula C7H12FN It is a spirocyclic amine, characterized by a fluorine atom attached to the spiro[33]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluorospiro[3.3]heptan-2-amine typically involves the following steps:
Formation of the Spirocyclic Ring: The spiro[3.3]heptane ring system can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Fluorospiro[3.3]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-Fluorospiro[3.3]heptan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-fluorospiro[3.3]heptan-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
6-Fluorospiro[3.3]heptan-2-one: A ketone derivative with similar structural features.
6-Chlorospiro[3.3]heptan-2-amine: A chlorinated analogue with different reactivity and properties.
Uniqueness
6-Fluorospiro[3.3]heptan-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12FN |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2-fluorospiro[3.3]heptan-6-amine |
InChI |
InChI=1S/C7H12FN/c8-5-1-7(2-5)3-6(9)4-7/h5-6H,1-4,9H2 |
InChI Key |
LVSVZDQMCAZVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)F)N |
Origin of Product |
United States |
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